LY 344864

Description

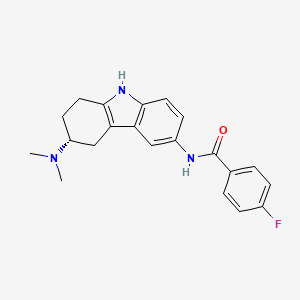

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22FN3O |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1 |

InChI Key |

GKWHICIUSVVNGX-MRXNPFEDSA-N |

Isomeric SMILES |

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Synonyms |

LY 344864 LY344864 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of LY 344864

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 344864 is a potent and selective agonist for the 5-HT1F serotonin receptor, a G-protein coupled receptor implicated in various neurological processes. This technical guide delineates the core mechanism of action of this compound in neurons, focusing on its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's neuronal effects.

Introduction

This compound is a research chemical that has been instrumental in characterizing the physiological roles of the 5-HT1F receptor.[1][2] Its high selectivity makes it a valuable tool for distinguishing 5-HT1F-mediated effects from those of other serotonin receptor subtypes.[3][4][5] This guide provides an in-depth overview of the molecular and cellular actions of this compound in the context of neuronal function.

Receptor Binding Profile and Potency

This compound exhibits high affinity and selectivity for the human 5-HT1F receptor. Its binding affinity is significantly lower for other serotonin receptor subtypes and adrenergic receptors, underscoring its utility as a selective pharmacological tool.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) | Species |

| 5-HT1F | 6 | Human |

| 5-HT1A | 530 | Human |

| 5-HT1B | 549 | Human |

| 5-HT1D | 575 | Human |

| 5-HT1E | 1415 | Human |

| 5-HT2A | 3935 | Human |

| 5-HT2B | 1695 | Human |

| 5-HT2C | 3499 | Human |

| 5-HT7 | 4851 | Human |

| α1-adrenergic | 5060 | Rat |

| α2-adrenergic | 3690 | Rat |

Data sourced from MedchemExpress.

Table 2: Agonist Potency (EC50) of this compound

| Receptor | EC50 (nM) | Functional Assay |

| 5-HT1F | 3 | cAMP Inhibition |

Data sourced from Abcam and Tocris Bioscience.

Signaling Pathways

The primary mechanism of action of this compound is mediated through the activation of the 5-HT1F receptor, which is coupled to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that modulates neuronal excitability. Additionally, emerging evidence suggests a role for 5-HT1F receptor activation in mitochondrial biogenesis.

Primary Signaling Pathway: Inhibition of Adenylyl Cyclase

Upon binding of this compound, the 5-HT1F receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn can modulate the phosphorylation state and activity of various downstream targets, including ion channels and transcription factors, ultimately altering neuronal function.

Secondary Signaling Pathway: Mitochondrial Biogenesis

Recent studies suggest that activation of the 5-HT1F receptor by this compound can promote mitochondrial biogenesis. This is thought to occur through the activation of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. This pathway may contribute to the neuroprotective effects observed with this compound in certain disease models.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1F receptor and other receptor subtypes.

Objective: To quantify the affinity of this compound for specific neurotransmitter receptors.

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]-Serotonin).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 of this compound (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity (EC50) of this compound at the 5-HT1F receptor by measuring its effect on cAMP levels.

Objective: To assess the ability of this compound to modulate adenylyl cyclase activity.

Materials:

-

Cells expressing the 5-HT1F receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium.

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve.

-

Determine the EC50 value from the curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on the electrical properties of individual neurons.

Objective: To investigate the modulation of ion channel activity and neuronal excitability by this compound.

Materials:

-

Acutely prepared brain slices or cultured neurons.

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular solution for the patch pipette.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Microscope.

-

This compound.

Procedure:

-

Prepare brain slices or neuronal cultures.

-

Position a glass micropipette filled with intracellular solution onto the surface of a neuron.

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Record baseline neuronal activity (e.g., membrane potential, firing rate, postsynaptic currents).

-

Perfuse the preparation with aCSF containing this compound.

-

Record the changes in neuronal activity in the presence of the compound.

-

Wash out the compound and record the recovery of neuronal activity.

-

Analyze the data to determine the effects of this compound on parameters such as membrane potential, input resistance, action potential firing, and synaptic transmission.

Conclusion

This compound serves as a highly selective and potent agonist for the 5-HT1F receptor. Its primary mechanism of action in neurons involves the activation of Gi/o-coupled receptors, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This cascade ultimately modulates neuronal excitability. Furthermore, emerging research points towards a role in promoting mitochondrial biogenesis, which may underlie its observed neuroprotective properties. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the broader physiological functions of the 5-HT1F receptor in the nervous system.

References

- 1. 4.5. Radioligand Binding Assay [bio-protocol.org]

- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GloSensor™ cAMP Assay Protocol [promega.sg]

What is the binding affinity of LY 344864 for 5-HT1F receptors

An In-Depth Technical Guide on the Binding Affinity and Functional Profile of LY344864 for the 5-HT1F Receptor

This technical guide provides a comprehensive overview of the binding characteristics and functional activity of LY344864 at the 5-HT1F receptor, tailored for researchers, scientists, and professionals in drug development.

Binding Affinity of LY344864

LY344864 is recognized as a selective and high-affinity agonist for the 5-HT1F receptor.[1][2] Its binding profile has been characterized through extensive radioligand binding assays, which demonstrate a notable selectivity for the 5-HT1F subtype over other serotonergic and non-serotonergic receptors.

Quantitative Binding Data

The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

The table below summarizes the binding affinities of LY344864 for various human serotonin (5-HT) receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT1F | 6.0 nM [1][2] |

| 5-HT1A | 530 nM[2] |

| 5-HT1B | 549 nM |

| 5-HT1D | 575 nM |

| 5-HT1E | 1415 nM |

Data presented as the mean inhibition constant (Ki). A lower value indicates higher affinity.

Experimental Protocols

The binding affinity of LY344864 is primarily determined using competitive radioligand binding assays and its functional activity is assessed through second messenger assays.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound (LY344864) by quantifying its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the inhibition constant (Ki) of LY344864 for the 5-HT1F receptor.

Materials:

-

Receptor Source: Cell membrane preparations from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT1F receptor.

-

Radioligand: [³H]5-HT (tritiated serotonin) is commonly used for 5-HT1F receptor binding assays.

-

Test Compound: LY344864 at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl₂ or CaCl₂.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM 5-HT) to determine the amount of non-specific binding of the radioligand.

-

Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Transfected cells are harvested, homogenized in an ice-cold buffer, and centrifuged to pellet the cell membranes containing the receptors. The pellet is then resuspended in the assay buffer.

-

Assay Setup: The assay is performed in microplates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([³H]5-HT), and varying concentrations of the unlabeled test compound (LY344864).

-

Incubation: The mixture is incubated, typically at room temperature, for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of LY344864 that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow of a competitive radioligand binding assay.

Functional Activity and Signaling Pathway

LY344864 acts as a full agonist at the 5-HT1F receptor, producing a functional response similar in magnitude to the endogenous ligand, serotonin.

Functional Assay: cAMP Inhibition

The functional activity of LY344864 is often determined by its ability to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger.

Objective: To measure the agonist activity of LY344864 by quantifying the inhibition of forskolin-stimulated cAMP accumulation.

Procedure:

-

Cell Culture: Stably transfected cells expressing the human 5-HT1F receptor are cultured.

-

Assay: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of LY344864.

-

Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassays.

-

Analysis: The ability of LY344864 to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (EC50) and efficacy.

5-HT1F Receptor Signaling Pathway

The 5-HT1F receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon activation by an agonist like LY344864, it couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing cellular functions such as neurotransmitter release.

Caption: 5-HT1F receptor signaling pathway upon agonist binding.

References

Pharmacokinetics and Bioavailability of LY344864 in Rodents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3448664 is a selective agonist for the 5-HT1F receptor, a target of significant interest in migraine therapeutics. Understanding its pharmacokinetic profile and bioavailability in preclinical rodent models is crucial for evaluating its potential as a therapeutic agent. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of LY344864 in rodents, providing a foundational understanding for researchers in the field.

Pharmacokinetic Profile of LY344864 in Rats

The primary source of in vivo pharmacokinetic information for LY344864 in rodents comes from a study by Phebus and colleagues in 1997. The study highlights the compound's ability to penetrate the central nervous system and exert its pharmacological effect after both intravenous and oral administration[1].

Data Presentation

The following tables summarize the qualitative and conceptual pharmacokinetic parameters of LY344864 in rats based on available literature.

Table 1: Intravenous Administration of LY344864 in Rats (1 mg/kg)

| Parameter | Value/Description | Source |

| Dose | 1 mg/kg | [1] |

| Route | Intravenous | [1] |

| Plasma Concentration | Declined over time following injection. | [1] |

| Brain Cortex Concentration | Remained relatively constant for the first 6 hours post-injection. | [1] |

| Cmax (Plasma) | Not reported | - |

| Tmax (Plasma) | Not applicable (intravenous) | - |

| AUC (Plasma) | Not reported | - |

| Half-life (t½) | Not reported | - |

Table 2: Oral Administration of LY344864 in Rats

| Parameter | Value/Description | Source |

| Dose | Not specified | |

| Route | Oral | |

| Bioavailability | Sufficient for potent inhibition of dural protein extravasation, suggesting significant oral absorption. The exact percentage is not reported. | |

| Cmax | Not reported | - |

| Tmax | Not reported | - |

| AUC | Not reported | - |

Experimental Protocols

While the specific, detailed protocols for the pharmacokinetic studies of LY344864 are not fully elaborated in the available abstracts, standard methodologies for such preclinical assessments can be inferred.

Animal Models

-

Species: Rat (specific strain not always detailed, but common laboratory strains like Sprague-Dawley or Wistar are likely).

-

Health Status: Healthy, adult male rats are typically used for initial pharmacokinetic studies to minimize variability due to gender and disease state.

Drug Administration and Sample Collection

-

Intravenous (IV) Administration: LY344864 would be dissolved in a suitable vehicle (e.g., saline, DMSO) and administered as a bolus injection into a tail vein.

-

Oral (PO) Administration: The compound would be formulated as a solution or suspension and administered via oral gavage.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points from a cannulated vessel (e.g., jugular vein) or via retro-orbital sinus puncture. Plasma would be separated by centrifugation.

-

Brain Tissue Sampling: At the end of the study or at specific time points, animals would be euthanized, and brain tissue (specifically the cortex) would be rapidly dissected, weighed, and homogenized for analysis.

Bioanalytical Method

-

Technique: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the standard for quantifying small molecules like LY344864 in biological matrices. This method offers the required sensitivity and selectivity.

-

Sample Preparation: Plasma and brain homogenate samples would undergo protein precipitation or liquid-liquid extraction to remove interfering substances before analysis.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Signaling Pathway of 5-HT1F Receptor Agonists

Caption: Mechanism of action for 5-HT1F receptor agonists.

Conclusion

LY344864 demonstrates key characteristics of a promising drug candidate, including central nervous system penetration and oral activity in rodent models. The sustained concentration in the brain cortex following intravenous administration is a particularly noteworthy finding, suggesting a potential for prolonged target engagement in the CNS. However, the lack of publicly available, detailed quantitative pharmacokinetic data, such as Cmax, Tmax, AUC, and absolute bioavailability, limits a comprehensive assessment. Further studies detailing these parameters would be invaluable for a complete understanding of the ADME profile of LY344864 and for guiding the development of future 5-HT1F receptor agonists.

References

Investigating the Downstream Signaling Pathways of LY344864: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1] Initially investigated for its potential in migraine therapy, its mechanism of action extends beyond vasoconstriction, offering intriguing possibilities in neuroprotection and the modulation of neuroinflammatory processes. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by LY344864, focusing on its effects on cyclic AMP inhibition, mitochondrial biogenesis, and neuroinflammation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and harness the therapeutic potential of 5-HT1F receptor agonists.

Core Signaling Pathways of LY344864

The primary molecular target of LY344864 is the 5-HT1F receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Activation of this receptor initiates a cascade of intracellular events that ultimately dictate the cellular response.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon binding of LY344864, the 5-HT1F receptor couples to inhibitory G proteins of the Gαi/o family.[2][3][4] This interaction leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels is a hallmark of 5-HT1 receptor activation and serves as a primary signaling event.[1]

Induction of Mitochondrial Biogenesis via PGC-1α

A significant downstream consequence of 5-HT1F receptor activation by LY344864 is the induction of mitochondrial biogenesis, the process of generating new mitochondria. This effect is primarily mediated by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The precise signaling cascade linking the initial Gαi/o-cAMP pathway to PGC-1α activation is an area of ongoing research, but it represents a critical aspect of the neuroprotective potential of LY344864. Increased PGC-1α expression leads to the activation of downstream transcription factors that drive the synthesis of mitochondrial proteins and the replication of mitochondrial DNA (mtDNA).

Attenuation of Neuroinflammation

LY344864 has been shown to suppress neuroinflammatory responses. This is thought to occur through the modulation of microglial activation. Microglia, the resident immune cells of the central nervous system, can adopt different activation states. In pathological conditions, pro-inflammatory microglia can contribute to neuronal damage. The signaling pathways downstream of 5-HT1F receptor activation may shift microglia towards an anti-inflammatory phenotype, potentially by inhibiting pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Data

The following tables summarize the available quantitative data for LY344864's interaction with the 5-HT1F receptor and its downstream effects.

| Parameter | Receptor | Value | Reference |

| Ki | Human 5-HT1F | 6 nM | |

| Table 1: Receptor Binding Affinity of LY344864. |

| Downstream Effect | Parameter | Observation | Reference |

| Adenylyl Cyclase Activity | Inhibition of forskolin-induced cAMP | Full agonist, similar in magnitude to serotonin | |

| Mitochondrial DNA Content | Relative mtDNA content | Significant increase in smokers and former smokers | |

| PGC-1α Expression | Protein levels | Increased in the striatum of LY344864-treated mice | |

| Table 2: Downstream Effects of LY344864. |

Note: Specific IC50 values for adenylyl cyclase inhibition and fold-changes for protein expression are not consistently reported in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments involved in investigating the downstream signaling of LY344864.

cAMP Accumulation Assay

This assay is used to determine the effect of LY344864 on adenylyl cyclase activity.

Principle: Cells expressing the 5-HT1F receptor are stimulated with forskolin to increase intracellular cAMP levels. The ability of LY344864 to inhibit this forskolin-induced cAMP accumulation is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Protocol Outline:

-

Cell Culture: Culture cells stably or transiently expressing the human 5-HT1F receptor in an appropriate medium.

-

Cell Plating: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate cells with varying concentrations of LY344864.

-

Forskolin Stimulation: Add forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Perform a competitive immunoassay using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of cAMP in each well and determine the IC50 value for LY344864.

Western Blotting for PGC-1α

This technique is used to quantify the expression levels of PGC-1α protein following treatment with LY344864.

Protocol Outline:

-

Cell/Tissue Lysis: Lyse cells or homogenize tissue samples treated with LY344864 or vehicle in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGC-1α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mitochondrial DNA (mtDNA) Quantification

This method is used to assess changes in mitochondrial biogenesis by measuring the relative amount of mtDNA compared to nuclear DNA (nDNA).

Principle: Quantitative polymerase chain reaction (qPCR) is used to amplify a specific region of the mitochondrial genome and a single-copy nuclear gene. The relative abundance of mtDNA is then calculated from the amplification data.

Protocol Outline:

-

DNA Extraction: Extract total DNA from cells or tissues treated with LY344864 or vehicle.

-

qPCR Primer Design: Design and validate qPCR primers for a mitochondrial gene (e.g., a subunit of cytochrome c oxidase) and a nuclear gene (e.g., β-actin or B2M).

-

qPCR Reaction: Set up qPCR reactions containing the extracted DNA, primers, and a suitable qPCR master mix.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes. Calculate the relative mtDNA copy number using the ΔΔCt method.

Conclusion

LY344864, through its selective agonism of the 5-HT1F receptor, initiates a cascade of downstream signaling events with significant therapeutic implications. The well-established pathway of Gαi/o-mediated adenylyl cyclase inhibition provides a clear mechanism for its effects on cellular excitability. Furthermore, the emerging roles of LY344864 in promoting mitochondrial biogenesis via PGC-1α and attenuating neuroinflammation highlight its potential in the treatment of neurodegenerative and neuroinflammatory disorders. This guide provides a foundational understanding of these pathways and the experimental approaches required for their further elucidation. Continued research into the intricate molecular connections within these signaling networks will be crucial for the development of novel therapeutics targeting the 5-HT1F receptor.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The 5-HT1F Agonist LY344864: A Technical Exploration of its Inhibitory Effects on CGRP Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide integral to the pathophysiology of migraine.[1] Synthesized in the trigeminal ganglia, CGRP is released from nerve endings in the meninges upon activation of the trigeminovascular system.[2][3] This release triggers a cascade of events, including potent vasodilation of cranial blood vessels and neurogenic inflammation, which are considered key contributors to migraine pain.[2][4] Consequently, inhibiting the release of CGRP from trigeminal neurons has become a primary strategy for acute migraine treatment.

LY344864 is a potent and highly selective agonist for the serotonin 5-HT1F receptor. Unlike triptans, which act on 5-HT1B/1D receptors and carry a risk of vasoconstriction, 5-HT1F receptor agonists were developed to inhibit CGRP release without significant effects on blood vessel diameter. This technical guide provides an in-depth analysis of the mechanism of action of LY344864, focusing on its effects on CGRP release, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: 5-HT1F Receptor-Mediated Inhibition of CGRP Release

LY344864 exerts its inhibitory effect on CGRP release by activating presynaptic 5-HT1F receptors located on trigeminal ganglion neurons. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that signals through an inhibitory G-protein, Gi/o.

The binding of LY344864 to the 5-HT1F receptor initiates the following signaling cascade:

-

Gi/o Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Decreased PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in neurotransmitter release.

-

Inhibition of Exocytosis: The reduction in PKA-mediated phosphorylation, potentially coupled with direct actions of Gβγ subunits on ion channels and the exocytotic machinery, culminates in the inhibition of CGRP-containing vesicle fusion with the presynaptic membrane. This prevents the release of CGRP into the synaptic cleft and perivascular space.

The following diagram illustrates this inhibitory signaling pathway.

Quantitative Data: Inhibition of CGRP Release

| Table 1: In Vitro Inhibition of K⁺-Evoked CGRP Release by Lasmiditan | | :--- | :--- | :--- | :--- | | Tissue Source (Mouse) | Agonist Concentration | % Inhibition of CGRP Release (Mean ± SEM) | Stimulus | | Dura Mater | 100 nM | 33.3 ± 7.2% | 60 mM KCl | | Dura Mater | 1 µM | 47.3 ± 8.4% | 60 mM KCl | | Trigeminal Ganglion | 100 nM | 30.6 ± 6.5% | 60 mM KCl | | Trigeminal Ganglion | 1 µM | 45.1 ± 7.8% | 60 mM KCl | | Trigeminal Nucleus Caudalis | 100 nM | 32.5 ± 5.9% | 60 mM KCl | | Trigeminal Nucleus Caudalis | 1 µM | 48.7 ± 6.3% | 60 mM KCl |

| Table 2: In Vivo Inhibition of Neurogenic Dural Inflammation by LY344864 | | :--- | :--- | :--- | | Administration Route (Rat) | ID₅₀ (Dose for 50% Inhibition) | Model | | Intravenous (i.v.) | 0.6 ng/kg | Electrical Stimulation of Trigeminal Ganglion | | Oral (p.o.) | 1.2 ng/kg | Electrical Stimulation of Trigeminal Ganglion |

Experimental Protocols

In Vitro CGRP Release from Trigeminal Ganglion Cultures

This protocol is adapted from methodologies used to measure neuropeptide release from primary neuronal cultures.

Objective: To quantify the inhibitory effect of a test compound (e.g., LY344864) on stimulated CGRP release from cultured trigeminal ganglion neurons.

Methodology:

-

Primary Culture Preparation:

-

Trigeminal ganglia are aseptically dissected from neonatal rats.

-

Ganglia are enzymatically dissociated (e.g., using dispase and collagenase) and mechanically triturated to obtain a single-cell suspension.

-

Cells are plated on coated culture wells (e.g., poly-D-lysine and laminin) and maintained in a suitable growth medium (e.g., F-12 media supplemented with fetal bovine serum and nerve growth factor) for several days to allow for neurite outgrowth.

-

-

CGRP Release Assay:

-

Culture medium is replaced with a buffered salt solution (e.g., HEPES-buffered saline).

-

Cells are pre-incubated with various concentrations of the test compound (LY344864) or vehicle for a defined period (e.g., 30 minutes).

-

CGRP release is stimulated by adding a depolarizing agent, such as high-concentration potassium chloride (KCl, e.g., 60 mM), or a TRPV1 agonist like capsaicin (e.g., 100 nM), for a short incubation period (e.g., 10-15 minutes).

-

The supernatant (bathing solution) is collected.

-

-

CGRP Quantification:

-

The concentration of CGRP in the collected supernatant is measured using a sensitive immunoassay, such as a CGRP-specific Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

The total CGRP content of the cells can be determined by lysing the cells and assaying the lysate.

-

Stimulated release is often expressed as a percentage of total cellular CGRP or as the absolute amount (e.g., fmol/well).

-

-

Data Analysis:

-

The inhibition of stimulated CGRP release by the test compound is calculated relative to the vehicle control.

-

Dose-response curves are generated to determine potency metrics such as the IC₅₀ (half-maximal inhibitory concentration).

-

In Vivo Neurogenic Dural Inflammation Model

This protocol, often used to assess the efficacy of anti-migraine drugs, measures plasma protein extravasation in the dura mater, a downstream consequence of CGRP release.

Objective: To determine the in vivo efficacy of a test compound (e.g., LY344864) in inhibiting neurogenic inflammation.

Methodology:

-

Animal Preparation:

-

Anesthetized rats or guinea pigs are used.

-

The femoral vein is cannulated for intravenous administration of compounds and a fluorescent plasma protein marker (e.g., Evans blue dye).

-

The animal is placed in a stereotaxic frame.

-

-

Trigeminal Ganglion Stimulation:

-

A craniotomy is performed to expose the trigeminal ganglion.

-

A stimulating electrode is lowered into the ganglion.

-

-

Drug Administration and Procedure:

-

The test compound (LY344864) or vehicle is administered (e.g., intravenously or orally) at a set time before stimulation.

-

The plasma protein marker (Evans blue) is injected intravenously.

-

The trigeminal ganglion is electrically stimulated for a defined period (e.g., 5 minutes). This stimulation causes the release of CGRP and other neuropeptides from nerve endings in the dura mater.

-

-

Quantification of Plasma Extravasation:

-

After stimulation, the animal is perfused with saline to remove intravascular dye.

-

The dura mater is dissected.

-

The extravasated Evans blue dye is extracted from the dural tissue using a solvent (e.g., formamide).

-

The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.

-

-

Data Analysis:

-

The amount of extravasation in drug-treated animals is compared to that in vehicle-treated animals.

-

Dose-response relationships are established to calculate the ID₅₀ (the dose required to produce 50% inhibition of extravasation).

-

Conclusion

LY344864 is a selective 5-HT1F receptor agonist that effectively inhibits the trigeminal release of CGRP, a key mediator in migraine pathophysiology. Its mechanism of action, rooted in the Gi/o-coupled inhibition of the cAMP/PKA signaling pathway, prevents the exocytosis of CGRP from presynaptic nerve terminals. This targeted approach, validated by potent in vivo inhibition of neurogenic dural inflammation, allows for the modulation of the trigeminovascular system without the vasoconstrictive side effects associated with older classes of migraine therapies. The data and protocols presented herein underscore the utility of 5-HT1F agonism as a therapeutic strategy and provide a framework for the continued investigation of compounds like LY344864 in the field of headache and pain research.

References

- 1. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of calcitonin gene-related peptide release from rat trigeminal nucleus caudalis slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 4. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY344864: A Selective 5-HT1F Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY344864 is a potent and selective serotonin 5-HT1F receptor agonist that was extensively studied as a potential acute treatment for migraine. Belonging to the triptan and tetrahydrocarbazolamine chemical families, its mechanism of action is centered on the activation of 5-HT1F receptors, which are expressed on trigeminal ganglion neurons. This activation is believed to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), thereby mitigating the inflammatory cascade associated with migraine headaches. Unlike other triptans that exert their effects through vasoconstriction via 5-HT1B/1D receptor agonism, LY344864 offered a novel therapeutic approach by targeting a non-vasoconstrictive mechanism. Despite promising preclinical data, LY344864 was not commercially developed for migraine. However, it remains a valuable pharmacological tool for research into the role of the 5-HT1F receptor in various physiological and pathological processes, including neuropathic pain and neurodegenerative diseases, due to its ability to induce mitochondrial biogenesis. This guide provides a comprehensive overview of the discovery, development, and pharmacological profile of LY344864.

Discovery and Development History

The quest for a migraine therapy with a better side-effect profile than the existing triptans, which are associated with cardiovascular risks due to their vasoconstrictive properties, led to the exploration of the 5-HT1F receptor as a therapeutic target. Eli Lilly and Company spearheaded the development of selective 5-HT1F receptor agonists, leading to the discovery of LY344864.

The development of LY344864 was part of a broader research program focused on identifying compounds that could inhibit neurogenic dural inflammation, a key process in migraine pathophysiology, without causing vasoconstriction.[1] Preclinical studies demonstrated the efficacy of LY344864 in animal models of migraine.[1] Despite its promising preclinical profile, the development of LY344864 for migraine was discontinued. The reasons for this have not been publicly detailed, but the focus of 5-HT1F agonist development later shifted towards other compounds, such as lasmiditan, which eventually gained FDA approval for the acute treatment of migraine.

While its journey as a migraine therapeutic was halted, LY344864 has found a second life as a research tool. Studies have revealed its ability to induce mitochondrial biogenesis, opening up new avenues of investigation for its potential use in neurodegenerative disorders like Parkinson's disease and in the management of neuropathic pain.[2]

Chemical Synthesis and Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship (SAR) study specifically for LY344864 and its close analogs is not extensively published. However, SAR studies on related compound classes, such as somatostatin analogs and apomorphine analogs, highlight the importance of specific structural motifs for receptor binding and functional activity. For LY344864, the tetrahydrocarbazole core, the dimethylamino group, and the fluorobenzamide moiety are all critical for its high affinity and selectivity for the 5-HT1F receptor. Modifications to these groups would likely impact its pharmacological profile.

Pharmacological Profile

Mechanism of Action

LY344864 is a full agonist at the human 5-HT1F receptor.[1] The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of migraine, 5-HT1F receptors are located on the presynaptic terminals of trigeminal neurons. Activation of these receptors by LY344864 is thought to inhibit the release of CGRP and other inflammatory neuropeptides, thereby preventing the vasodilation and plasma protein extravasation that contribute to migraine pain.

A secondary mechanism of action that has garnered significant interest is the induction of mitochondrial biogenesis. This process is crucial for cellular energy metabolism and is implicated in the pathophysiology of various neurodegenerative diseases and neuropathic pain.[2]

Binding Profile and Selectivity

LY344864 exhibits high affinity for the human 5-HT1F receptor with a reported Ki value of 6 nM. Its selectivity for the 5-HT1F receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.

| Receptor Subtype | Ki (µM) |

| Human 5-HT1F | 0.006 |

| Human 5-HT1A | 0.530 |

| Human 5-HT1B | 0.549 |

| Human 5-HT1D | 0.575 |

| Human 5-HT1E | 1.415 |

| Human 5-HT2B | 1.695 |

| Human 5-HT2C | 3.499 |

| Human 5-HT3A | 3.935 |

| Rat α1-adrenergic | 5.06 |

| Rat α2-adrenergic | 3.69 |

| Human 5-HT7 | 4.851 |

| Data compiled from publicly available sources. |

Pharmacokinetic Profile

Preclinical pharmacokinetic studies of LY344864 have been conducted in rats. Following intravenous administration, plasma concentrations of LY344864 decline over time, while brain cortex levels remain relatively constant for the first 6 hours, indicating that the compound can cross the blood-brain barrier. Comparative pharmacokinetic data across different species is limited.

| Species | Route of Administration | Key Findings |

| Rat | Intravenous (1 mg/kg) | Plasma levels declined over time, while brain cortex levels were relatively constant for the first 6 hours. |

| Rat | Oral and Intravenous | Potently inhibited dural protein extravasation. |

Further studies are needed to fully characterize the pharmacokinetic profile of LY344864 in different species to support its use in preclinical research.

Key Experimental Protocols

5-HT1F Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT1F receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA, is used.

-

Radioligand: A radiolabeled 5-HT1F receptor ligand, such as [3H]-LY334370, is used at a concentration near its Kd.

-

Competition: Increasing concentrations of unlabeled LY344864 are incubated with the membranes and the radioligand.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of LY344864 that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

Objective: To determine the functional activity (agonist/antagonist) of LY344864 at the 5-HT1F receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured to an appropriate density.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and then stimulated with forskolin to induce cAMP production.

-

Treatment: Increasing concentrations of LY344864 are added to the cells.

-

Incubation: The cells are incubated for a defined period to allow for changes in cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: The ability of LY344864 to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 value and efficacy.

Preclinical Migraine Model: Neurogenic Dural Inflammation

Objective: To evaluate the in vivo efficacy of LY344864 in a model of migraine.

Methodology:

-

Animal Model: Anesthetized rats or guinea pigs are used.

-

Surgical Preparation: The trigeminal ganglion is surgically exposed.

-

Drug Administration: LY344864 or vehicle is administered intravenously or orally.

-

Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.

-

Measurement of Plasma Extravasation: A dye, such as Evans blue, is injected intravenously. After a circulation period, the animal is euthanized, and the dura mater is removed.

-

Quantification: The amount of extravasated dye in the dura is quantified spectrophotometrically to assess the degree of plasma protein leakage.

-

Data Analysis: The ability of LY344864 to inhibit the stimulation-induced plasma extravasation is determined.

Visualizations

Signaling Pathway of LY344864 at the 5-HT1F Receptor

Caption: Agonist binding of LY344864 to the 5-HT1F receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of LY344864.

Logical Relationship in the Neurogenic Dural Inflammation Model

Caption: Inhibition of neurogenic inflammation by LY344864.

Conclusion and Future Directions

LY344864 was a pioneering molecule in the development of selective 5-HT1F receptor agonists for the treatment of migraine. Its discovery validated the 5-HT1F receptor as a viable non-vasoconstrictive target for migraine therapy. Although it did not reach the market for this indication, it remains an indispensable tool for researchers investigating the intricate roles of the 5-HT1F receptor in health and disease. The discovery of its ability to induce mitochondrial biogenesis has opened exciting new research avenues, particularly in the fields of neurodegeneration and chronic pain. Future research utilizing LY344864 will likely focus on elucidating the downstream signaling pathways involved in mitochondrial biogenesis and exploring its therapeutic potential in a broader range of disorders. Further disclosure of its detailed synthesis and comprehensive SAR data would significantly benefit the scientific community and accelerate research in these promising areas.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

LY 344864 as a research tool for studying serotonin receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective agonist for the serotonin 1F (5-HT1F) receptor, making it an invaluable research tool for elucidating the physiological and pathological roles of this receptor subtype. Its high affinity and selectivity allow for precise investigation of 5-HT1F-mediated signaling pathways and their implications in various biological processes, particularly in the context of migraine pathophysiology and other neurological disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Compound Profile

This compound is a research chemical that acts as a full agonist at the 5-HT1F receptor, producing effects comparable in magnitude to serotonin itself.[1][2] It has demonstrated the ability to cross the blood-brain barrier to some extent, enabling its use in both in vitro and in vivo studies.[1][2]

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at various serotonin and other neurotransmitter receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Serotonin and Rat Adrenergic Receptors

| Receptor Subtype | Ki (μM) |

| Human 5-HT1F | 0.006 |

| Human 5-HT1A | 0.530 |

| Human 5-HT1B | 0.549 |

| Human 5-HT1D | 0.575 |

| Human 5-HT1E | 1.415 |

| Human 5-HT2B | 1.695 |

| Human 5-HT2C | 3.499 |

| Human 5-HT3A | 3.935 |

| Rat α1-adrenergic | 5.06 |

| Rat α2-adrenergic | 3.69 |

| Human 5-HT7 | 4.851 |

Data sourced from Phebus et al., 1997.[1]

Table 2: In Vivo Functional Activity of this compound

| Experimental Model | Route of Administration | ID50 |

| Neurogenic Dural Inflammation (Rat) | Intravenous | 0.6 ng/kg |

| Neurogenic Dural Inflammation (Rat) | Oral | 1.2 ng/kg |

Data sourced from MedchemExpress, citing Phebus et al., 1997.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for serotonin receptors expressed in cell membranes.

1. Membrane Preparation:

-

Homogenize frozen tissue or washed cells expressing the target receptor in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a buffer containing 10% sucrose for cryoprotection, aliquot, and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add:

-

150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

-

50 µL of this compound at various concentrations.

-

50 µL of the appropriate radioligand solution.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration onto 0.3% PEI-presoaked glass fiber filters (GF/C) using a 96-well cell harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding to obtain specific binding.

-

Fit the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol describes a method to assess the functional activity of this compound as a 5-HT1F receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

1. Cell Culture and Plating:

-

Culture cells stably transfected with the human 5-HT1F receptor in appropriate media.

-

Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Add a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to the assay buffer to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for a specified time (e.g., 10-30 minutes) at room temperature.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Follow the manufacturer's instructions for the specific kit being used.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the IC50 or EC50 value.

In Vivo Model: Neurogenic Dural Inflammation

This in vivo model in rats is used to evaluate the efficacy of compounds like this compound in a preclinical model of migraine. The primary outcome is the inhibition of plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.

1. Animal Preparation:

-

Use male Sprague-Dawley rats (or other suitable strain).

-

Anesthetize the animals and place them in a stereotaxic frame.

-

Surgically expose the trigeminal ganglion.

2. Drug Administration:

-

Administer this compound either intravenously (e.g., 10 minutes before stimulation) or orally (e.g., 75 minutes before stimulation) at various doses.

3. Trigeminal Ganglion Stimulation:

-

Place a stimulating electrode on the trigeminal ganglion.

-

Deliver electrical stimulation to induce the release of pro-inflammatory substances and subsequent dural inflammation.

4. Measurement of Plasma Protein Extravasation:

-

Inject a dye that binds to plasma proteins (e.g., Evans blue) intravenously before stimulation.

-

After a set period of circulation, perfuse the animal to remove intravascular dye.

-

Dissect the dura mater and extract the Evans blue dye.

-

Quantify the amount of extravasated dye spectrophotometrically.

5. Data Analysis:

-

Compare the amount of dye extravasation in drug-treated animals to that in vehicle-treated controls.

-

Calculate the dose-dependent inhibition of neurogenic dural inflammation and determine the ID50 value.

Mandatory Visualizations

Caption: Signaling pathway of the 5-HT1F receptor activated by this compound.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Workflow for the in vivo neurogenic dural inflammation model.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dural inflammation model of migraine pain. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Methodological & Application

Application Notes and Protocols for In Vitro cAMP Accumulation Assay Using LY 344864

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective agonist for the serotonin 1F (5-HT1F) receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] The 5-HT1F receptor is coupled to an inhibitory G protein (Gi/o), and its activation leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This application note provides a detailed protocol for an in vitro cAMP accumulation assay to characterize the activity of this compound and other 5-HT1F receptor agonists.

The assay is designed to measure the ability of a compound to inhibit the forskolin-stimulated accumulation of cAMP in a cell line stably expressing the human 5-HT1F receptor. Forskolin is a direct activator of adenylyl cyclase, and its use allows for a robust and measurable cAMP signal that can be subsequently inhibited by the activation of a Gi-coupled receptor. This protocol is suitable for determining the potency (EC50) and efficacy of 5-HT1F receptor agonists.

Signaling Pathway

The activation of the 5-HT1F receptor by an agonist like this compound initiates a signaling cascade that results in the inhibition of cAMP production. The key steps in this pathway are outlined below.

Caption: 5-HT1F receptor signaling pathway.

Experimental Protocols

This section details the necessary reagents, cell culture, and step-by-step procedure for performing the in vitro cAMP accumulation assay.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1F receptor.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).

-

This compound: Stock solution prepared in DMSO.

-

Forskolin: Stock solution prepared in DMSO.

-

3-isobutyl-1-methylxanthine (IBMX): Stock solution prepared in DMSO.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA and 25 mM HEPES.

-

cAMP Detection Kit: A commercially available kit based on methods such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).

-

White, opaque 96-well or 384-well microplates.

-

Multimode plate reader compatible with the chosen detection technology.

Cell Culture and Plating

-

Culture the 5-HT1F receptor-expressing cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

For the assay, harvest the cells using a non-enzymatic cell dissociation solution.

-

Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

-

Determine the cell density and viability using a hemocytometer or an automated cell counter.

-

Seed the cells into a white, opaque 96-well or 384-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

Assay Protocol

The following protocol describes the steps for determining the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation.

Caption: Experimental workflow for the cAMP assay.

Step-by-Step Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

-

Prepare a working solution of forskolin in assay buffer. A final concentration of 10 µM is often a good starting point.

-

Prepare a working solution of the phosphodiesterase inhibitor, IBMX, in assay buffer. A final concentration of 0.5 mM is commonly used.

-

-

Assay Execution:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 10-15 minutes at 37°C.

-

Add 25 µL of the serially diluted this compound to the appropriate wells. For control wells (basal and maximal stimulation), add 25 µL of assay buffer.

-

Incubate the plate for 15-30 minutes at 37°C.

-

Add 25 µL of the forskolin working solution to all wells except for the basal control wells (add 25 µL of assay buffer instead).

-

Incubate the plate for 30 minutes at 37°C.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

This typically involves adding a lysis buffer followed by the detection reagents.

-

Incubate the plate for the recommended time (usually 60 minutes) at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the signal on a plate reader compatible with the detection technology.

-

Data Presentation

The raw data from the plate reader should be used to calculate the concentration of cAMP in each well based on a standard curve. The results can then be normalized to the forskolin-stimulated control (100%) and the basal control (0%). The data should be plotted as the percentage of inhibition of the forskolin-stimulated response versus the logarithm of the this compound concentration to generate a dose-response curve.

Quantitative Data Summary

The following table provides a representative summary of the expected results for this compound in a cAMP accumulation assay.

| Parameter | Value |

| Target Receptor | Human 5-HT1F |

| Cell Line | HEK293 or CHO |

| Assay Type | cAMP Accumulation (Inhibition) |

| This compound EC50 | ~3 nM |

| This compound Efficacy | Full agonist (similar to serotonin) |

| Forskolin Concentration | 10 µM |

| IBMX Concentration | 0.5 mM |

| Detection Method | HTRF / AlphaScreen / ELISA |

Representative Dose-Response Data

The table below shows example data for generating a dose-response curve for this compound.

| This compound Conc. (M) | Log [this compound] | % Inhibition of Forskolin Response |

| 1.00E-11 | -11.0 | 5.2 |

| 1.00E-10 | -10.0 | 15.8 |

| 1.00E-09 | -9.0 | 48.9 |

| 1.00E-08 | -8.0 | 85.1 |

| 1.00E-07 | -7.0 | 98.5 |

| 1.00E-06 | -6.0 | 99.2 |

| 1.00E-05 | -5.0 | 99.5 |

Conclusion

This application note provides a comprehensive protocol for the in vitro characterization of the 5-HT1F receptor agonist this compound using a cAMP accumulation assay. The detailed methodology and expected data will enable researchers to reliably assess the potency and efficacy of this and other related compounds, facilitating drug discovery and development efforts targeting the 5-HT1F receptor.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with LY 344864

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective 5-HT1F receptor agonist that has been instrumental in the study of migraine pathophysiology and the development of novel therapeutics. As a carbazole derivative, its physicochemical properties, particularly its solubility, present challenges for in vivo administration. This document provides detailed application notes and generalized protocols for the dissolution of this compound for various in vivo research applications, based on established practices for poorly soluble compounds. It is important to note that specific, validated vehicle formulations for this compound are not consistently reported in publicly available literature; therefore, the following protocols are intended as a starting point for formulation development and should be validated for specific experimental needs.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound, compiled from various sources.

| Parameter | Value | Reference |

| Molecular Weight | 351.42 g/mol | --INVALID-LINK-- |

| Ki for human 5-HT1F Receptor | 6 nM | --INVALID-LINK-- |

| In Vivo Efficacy (Rat Migraine Model) | ID50: 0.6 ng/kg (i.v.), 1.2 ng/kg (p.o.) | --INVALID-LINK-- |

| Reported Routes of Administration | Intravenous (i.v.), Oral (p.o.), Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | --INVALID-LINK--, --INVALID-LINK-- |

Signaling Pathway of this compound

This compound exerts its effects by selectively agonizing the 5-HT1F receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT1F receptor by an agonist like this compound initiates an intracellular signaling cascade that is primarily inhibitory. The G-protein alpha subunit (Gαi) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the therapeutic effects observed in migraine models, such as the inhibition of calcitonin gene-related peptide (CGRP) release from trigeminal neurons.

Application Notes and Protocols for LY344864 in Rat Migraine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for the use of LY344864, a selective 5-HT1F receptor agonist, in established rat models of migraine. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of potential anti-migraine therapeutics.

Introduction

LY344864 is a potent and selective agonist for the 5-HT1F serotonin receptor. Unlike triptans, which act on 5-HT1B/1D receptors and can cause vasoconstriction, 5-HT1F receptor agonists are being investigated as a novel class of anti-migraine drugs with a potentially safer cardiovascular profile. Their mechanism of action is believed to involve the inhibition of neuronal activation and the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), in the trigeminal nervous system without causing vasoconstriction. Rat models of migraine are crucial for the preclinical evaluation of such compounds.

Dosing Regimen of LY344864 in Rat Migraine Models

The effective dose of LY344864 in rat migraine models is dependent on the route of administration and the specific experimental endpoint being measured. Both intravenous and oral administrations have been shown to be effective.[1]

Table 1: Summary of LY344864 Dosing Regimens in Rat Migraine Models

| Administration Route | Dose | Rat Model | Key Findings | Reference |

| Intravenous (i.v.) | 1 mg/kg | Neurogenic Dural Inflammation (Electrical Stimulation) | Potently inhibited dural protein extravasation. | [1] |

| Intravenous (i.v.) | ID50 = 0.6 mg/kg | Capsaicin-Induced c-Fos Expression | Decreased the number of c-fos-like immunoreactive cells in the trigeminal nucleus caudalis. | |

| Oral | Effective | Neurogenic Dural Inflammation (Electrical Stimulation) | Potently inhibited dural protein extravasation (specific dose-response data not detailed in the cited literature). | [1] |

Signaling Pathway of LY344864

LY344864 exerts its effects by binding to and activating 5-HT1F receptors, which are G-protein coupled receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the release of pro-inflammatory neuropeptides like CGRP from trigeminal neurons, a key mechanism in migraine pathophysiology.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established models used to evaluate anti-migraine therapies.

Neurogenic Dural Inflammation Model

This model assesses the ability of a compound to inhibit plasma protein extravasation in the dura mater, a key event in neurogenic inflammation associated with migraine.

Experimental Workflow:

Protocol:

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-350 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 65 mg/kg, i.p.).

-

The trachea is cannulated to ensure a clear airway. The femoral vein is cannulated for intravenous drug administration.

-

The animal is placed in a stereotaxic frame, and the skull is exposed. A craniotomy is performed to expose the dura mater and the superior sagittal sinus.

-

-

Drug Administration:

-

LY344864 (e.g., 1 mg/kg) or vehicle is administered intravenously. For oral administration studies, the compound is given at an appropriate time point before the stimulation to allow for absorption.

-

-

Trigeminal Ganglion Stimulation:

-

A stimulating electrode is lowered into the trigeminal ganglion.

-

Electrical stimulation is applied. While specific parameters can vary, a common starting point is: 5 Hz frequency, 0.5 ms pulse width, 1.0 mA current for 5 minutes.

-

Just before stimulation, a fluorescently labeled tracer (e.g., Evans blue, 30 mg/kg, i.v.) is injected to measure plasma extravasation.

-

-

Quantification of Plasma Extravasation:

-

After a circulation period (e.g., 30 minutes) following stimulation, the animal is euthanized, and the dura mater is carefully dissected.

-

The amount of Evans blue in the dura is quantified by spectrophotometry after extraction with a suitable solvent (e.g., formamide).

-

-

Data Analysis:

-

The amount of extravasated dye in the drug-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.

-

Nitroglycerin (NTG)-Induced Migraine Model

This model uses the nitric oxide donor, nitroglycerin, to induce migraine-like symptoms in rats, including hyperalgesia and allodynia.

Protocol:

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-350 g) are used. Baseline behavioral measurements (e.g., mechanical withdrawal thresholds using von Frey filaments) are taken before NTG administration.

-

-

NTG Administration:

-

Nitroglycerin (10 mg/kg) is administered intraperitoneally (i.p.) to induce a migraine-like state.

-

-

Drug Administration:

-

LY344864 or vehicle is administered at a predetermined time point before or after NTG injection, depending on whether the prophylactic or abortive potential of the drug is being tested.

-

-

Behavioral Assessment:

-

At various time points after NTG administration (e.g., 2, 4, and 6 hours), behavioral responses are measured. This can include:

-

Mechanical Allodynia: Assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the periorbital region or hind paw.

-

Thermal Hyperalgesia: Assessed using a plantar test or tail-flick test.

-

Spontaneous Pain Behaviors: Observation of behaviors such as head scratching, grooming, and freezing.

-

-

-

Data Analysis:

-

Changes in withdrawal thresholds or the frequency of pain-related behaviors in the drug-treated group are compared to the vehicle-treated group.

-

Capsaicin-Induced c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

This model evaluates the ability of a compound to inhibit neuronal activation in the TNC, a key region for processing trigeminal pain signals. c-Fos expression is used as a marker for neuronal activity.

Protocol:

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-350 g) are anesthetized.

-

-

Drug Administration:

-

LY344864 (e.g., ID50 of 0.6 mg/kg, i.v.) or vehicle is administered.

-

-

Capsaicin Administration:

-

A solution of capsaicin (e.g., 10 µg in 10 µL of saline) is injected into the periorbital area or applied directly to the dura mater to activate trigeminal nociceptors.

-

-

Tissue Processing:

-

Two hours after capsaicin administration, the rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

The brainstem is removed and post-fixed, and the region containing the TNC is sectioned.

-

-

Immunohistochemistry:

-

The brainstem sections are processed for c-Fos immunohistochemistry using a specific primary antibody against the c-Fos protein, followed by a secondary antibody and a detection system.

-

-

Quantification and Data Analysis:

-

The number of c-Fos-positive neurons in the TNC is counted under a microscope.

-

The number of c-Fos-positive cells in the drug-treated group is compared to the vehicle-treated group to determine the extent of inhibition of neuronal activation.

-

Conclusion

LY344864 demonstrates significant efficacy in preclinical rat models of migraine through its selective 5-HT1F receptor agonism. The provided dosing information and detailed protocols offer a foundation for researchers to further investigate the therapeutic potential of this and other 5-HT1F receptor agonists. Careful consideration of the experimental model and endpoints is crucial for obtaining robust and translatable results in the development of novel anti-migraine therapies.

References

Application Notes and Protocols for LY344864 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals